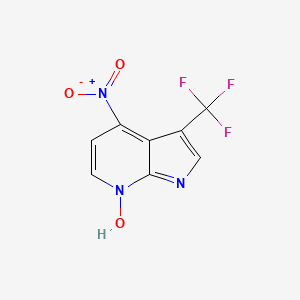

4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Description

Properties

IUPAC Name |

7-hydroxy-4-nitro-3-(trifluoromethyl)pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N3O3/c9-8(10,11)4-3-12-7-6(4)5(14(16)17)1-2-13(7)15/h1-3,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITBJCWHSRBFHDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C2=NC=C(C2=C1[N+](=O)[O-])C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Guide to the Structural Elucidation of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Foreword

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among these, the 7-azaindole core, a privileged structure, is a cornerstone in the design of kinase inhibitors and other therapeutic agents due to its unique ability to mimic purine bases and engage in critical hydrogen bonding interactions.[1][2] The introduction of specific substituents—such as a nitro group, a trifluoromethyl moiety, and an N-oxide—creates a highly functionalized and synthetically versatile intermediate.[3][4][5] This guide provides an in-depth, multi-technique workflow for the unambiguous structural elucidation of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide, a key building block in pharmaceutical research. Our approach is not merely a sequence of analytical steps but a logical, self-validating process designed to provide absolute confidence in the molecular architecture, a non-negotiable requirement in drug development.

The Hypothesis: From Synthesis to Proposed Structure

The structure of a novel compound is first hypothesized based on its synthetic origin. The functionalization of the 7-azaindole core, particularly at the 4-position of the pyridine ring, is often achieved by leveraging the directing effect of an N-oxide.[6][7][8] The N-oxide group activates the pyridine ring for electrophilic substitution, primarily at the C4 position. This established reactivity pattern forms the bedrock of our structural hypothesis.

A plausible synthetic pathway is as follows:

-

N-Oxidation: Treatment of a 3-(trifluoromethyl)-7-azaindole precursor with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide yields the corresponding 7-oxide.[9]

-

Electrophilic Nitration: The resulting N-oxide is then subjected to nitrating conditions (e.g., HNO₃/H₂SO₄), directing the nitro group to the electron-rich C4 position.

This mechanistic rationale leads to the proposed structure:

Chemical Structure of this compound

The following sections detail the analytical methodologies employed to rigorously validate this hypothesis.

Caption: Proposed synthetic pathway leading to the target molecule.

Mass Spectrometry: Confirming Composition and Key Features

Mass spectrometry (MS) serves two primary functions in this elucidation: confirming the elemental composition via exact mass measurement and revealing characteristic structural motifs through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

Expert Insight: HRMS is the gold standard for confirming the molecular formula. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can eliminate virtually all other possible elemental compositions.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid to promote protonation.

-

Instrumentation: Infuse the sample into an ESI-TOF mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode. The instrument must be calibrated with a known standard immediately prior to analysis to ensure mass accuracy.

-

Analysis: Identify the peak corresponding to the protonated molecule, [M+H]⁺.

Data Presentation: HRMS Validation

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₈H₄F₃N₃O₃ |

| Molecular Weight | 247.13 g/mol [3][4][5] |

| Calculated Exact Mass [M+H]⁺ | 248.0226 |

| Measured m/z [M+H]⁺ | Expected within 5 ppm of calculated |

A measured mass that aligns with the calculated value provides high confidence in the molecular formula C₈H₄F₃N₃O₃.

Tandem Mass Spectrometry (MS/MS)

Expert Insight: The fragmentation pattern in MS/MS provides a structural fingerprint. For N-oxides, a characteristic loss of an oxygen atom ([M-16]) is a powerful diagnostic marker that is not typically observed from nitro groups under standard collision-induced dissociation (CID) conditions.[10] This allows us to differentiate the N-oxide oxygen from the nitro group oxygens.

Experimental Protocol: Collision-Induced Dissociation (CID)

-

Isolation: In a tandem mass spectrometer (e.g., Q-TOF or ion trap), isolate the precursor ion ([M+H]⁺, m/z 248.02).

-

Activation: Subject the isolated ions to collisions with an inert gas (e.g., argon or nitrogen) at varying collision energies.

-

Detection: Record the m/z values of the resulting fragment ions.

Data Presentation: Predicted MS/MS Fragmentation

| Precursor Ion [M+H]⁺ (m/z) | Fragment Ion | m/z of Fragment | Interpretation |

|---|---|---|---|

| 248.02 | [M+H - O]⁺ | 232.02 | Key Fragment: Loss of N-oxide oxygen[10][11] |

| 248.02 | [M+H - NO₂]⁺ | 202.02 | Loss of nitro group |

| 248.02 | [M+H - CF₃]⁺ | 179.03 | Loss of trifluoromethyl group |

Caption: Key fragmentation pathways in MS/MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy provides the definitive map of the molecule's covalent framework. Through a combination of ¹H, ¹³C, and ¹⁹F NMR, we can confirm the precise placement of each substituent.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[12][13]

-

Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Experiments: Perform standard ¹H, ¹³C{¹H}, and ¹⁹F acquisitions. 2D experiments like COSY and HMBC can be used for further confirmation if needed.

¹H, ¹³C, and ¹⁹F NMR Data Interpretation

Expert Insight: The combination of powerful electron-withdrawing groups (EWG) and the N-oxide creates a highly polarized aromatic system. The CF₃ group at C3 will push the C2-H proton significantly downfield. The N-oxide and the C4-NO₂ group will strongly deshield the protons on the pyridine ring (C5-H and C6-H).

Data Presentation: Predicted NMR Assignments (in DMSO-d₆)

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling | Rationale |

|---|---|---|---|---|

| ¹H NMR | H2 | 8.5 - 8.8 | s | Adjacent to pyrrole N and deshielded by C3-CF₃. |

| H5 | 8.9 - 9.2 | d, J ≈ 6 Hz | Deshielded by adjacent N-oxide and C4-NO₂. | |

| H6 | 7.8 - 8.1 | d, J ≈ 6 Hz | Coupled to H5. | |

| N1-H | 12.0 - 12.5 | br s | Acidic pyrrole proton, often broad. | |

| ¹³C NMR | C2 | ~125 | d | Coupled to H2. |

| C3 | ~118 | q, ¹JCF ≈ 270 Hz | Directly attached to CF₃, shows strong C-F coupling. | |

| C3a | ~128 | s | Pyrrole-pyridine fusion carbon. | |

| C4 | ~145 | s | Attached to the electron-withdrawing NO₂ group. | |

| C5 | ~140 | d | Deshielded by N-oxide and NO₂. | |

| C6 | ~115 | d | ||

| C7a | ~150 | s | Pyridine-pyrrole fusion carbon, deshielded by N-oxide. | |

| CF₃ | ~122 | q, ¹JCF ≈ 270 Hz | Carbon of the trifluoromethyl group. |

| ¹⁹F NMR | CF₃ | -60 to -65 | s | Single environment for the three fluorine atoms. |

The observation of a quartet in the ¹³C spectrum for the C3 carbon is irrefutable evidence for the attachment of the CF₃ group at this position. The downfield shifts of H5 and C5 are characteristic consequences of the adjacent N-oxide and nitro functionalities.

Caption: Logical workflow for NMR-based structure confirmation.

Infrared (IR) Spectroscopy: Functional Group Verification

IR spectroscopy provides rapid and definitive confirmation of the key functional groups hypothesized from the synthesis and MS data.

Expert Insight: The nitro group provides two of the most characteristic and intense absorptions in an IR spectrum, making it easy to identify.[14] The trifluoromethyl group also has very strong, distinctive C-F stretching bands.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and collect the spectrum. A background spectrum of the clean, empty crystal should be taken first.

Data Presentation: Characteristic IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1550 - 1475 | Strong[15][16][17] |

| Symmetric Stretch | 1360 - 1290 | Strong[15][16][17] | |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1100 | Very Strong |

| N-Oxide (Ar-N→O) | N-O Stretch | 1300 - 1200 | Medium-Strong |

| Pyrrole N-H | N-H Stretch | 3400 - 3200 | Medium, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium |

The simultaneous observation of strong bands in the ~1530 cm⁻¹, ~1350 cm⁻¹, and ~1100-1300 cm⁻¹ regions provides a robust, self-validating confirmation of the nitro, trifluoromethyl, and N-oxide groups.

Conclusion: A Triad of Unambiguous Proof

The structural elucidation of this compound is a clear demonstration of a synergistic analytical strategy.

-

Mass Spectrometry confirmed the elemental formula and diagnostically identified the N-oxide moiety through its characteristic loss of oxygen.

-

Multinuclear NMR Spectroscopy provided the definitive atomic connectivity map, placing the trifluoromethyl group at C3 and confirming the 4-nitro substitution pattern through chemical shift and coupling analysis.

-

Infrared Spectroscopy offered rapid, orthogonal verification of all key functional groups.

Together, these techniques form a self-validating system that moves beyond simple data collection. They provide a layered, evidence-based narrative that confirms the molecular structure with the high degree of certainty required for advancing compounds in drug discovery and development pipelines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. This compound,(CAS# 892414-49-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. calpaclab.com [calpaclab.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. researchgate.net [researchgate.net]

- 9. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

- 10. Behavior of N-oxide derivatives in atmospheric pressure ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. scispace.com [scispace.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide: Synthesis, Properties, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitro groups into heterocyclic scaffolds has been a paradigm-shifting approach to modulate physicochemical and pharmacological properties. The 7-azaindole core, a bioisostere of indole, is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors.[1] This guide provides a comprehensive technical overview of a highly functionalized derivative, 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide , a compound poised for significant applications in contemporary drug discovery programs.

This document will delve into the probable synthetic pathways, predicted physicochemical characteristics, and anticipated spectroscopic signatures of this unique molecule. Furthermore, we will explore its potential applications, particularly as a versatile building block for kinase inhibitors and protein degraders, providing researchers and drug development professionals with a foundational understanding of its chemical attributes and strategic value.

Molecular Structure and Key Features

This compound is a complex heterocyclic molecule characterized by several key functional groups that contribute to its unique electronic and steric properties:

-

7-Azaindole Scaffold: A bicyclic aromatic system consisting of a pyridine ring fused to a pyrrole ring. This core is a known pharmacophore in many kinase inhibitors.

-

N-Oxide: The N-oxide on the pyridine ring modulates the electronic properties of the aromatic system, influencing its reactivity and potential for hydrogen bonding. It can also improve solubility and metabolic stability.

-

Trifluoromethyl Group (-CF3): A strongly electron-withdrawing group that can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.

-

Nitro Group (-NO2): Another potent electron-withdrawing group that significantly impacts the electronic distribution of the aromatic ring system, making it a key feature for molecular interactions and a potential site for chemical modification.

These features combined suggest that this compound is a highly tailored building block for the synthesis of novel therapeutic agents.

Synthesis and Chemical Reactivity

A likely precursor would be 3-(trifluoromethyl)-7-azaindole. The synthesis would then proceed via two key transformations:

-

N-Oxidation: The pyridine nitrogen of the 7-azaindole core would be oxidized to the corresponding N-oxide. This is typically achieved using an oxidizing agent such as hydrogen peroxide in an organic solvent.

-

Nitration: The resulting 3-(trifluoromethyl)-7-azaindole-7-oxide would then undergo electrophilic nitration. The N-oxide group directs nitration to the 4-position of the 7-azaindole ring system.

The following diagram illustrates this proposed synthetic workflow:

Caption: Proposed synthetic workflow for this compound.

The reactivity of this compound is expected to be dictated by its electron-deficient aromatic system. The nitro group could be a handle for further functionalization, for instance, through reduction to an amine, which can then be used in a variety of coupling reactions to build more complex molecules.

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physicochemical properties of this compound are not widely published. However, we can infer some of these properties based on its structure and data from analogous compounds.

| Property | Value/Prediction | Basis of Prediction |

| Molecular Formula | C₈H₄F₃N₃O₃ | Confirmed by multiple chemical suppliers.[2][3] |

| Molecular Weight | 247.13 g/mol | Confirmed by multiple chemical suppliers.[2][3] |

| CAS Number | 892414-49-2 | Confirmed by multiple chemical suppliers.[2][3] |

| Appearance | Likely a solid at room temperature | Based on similar substituted nitroaromatic compounds. |

| Melting Point | Predicted to be in the range of 150-200 °C | Inferred from the melting point of 4-nitro-3-(trifluoromethyl)aniline (125-129 °C) and the increased molecular complexity.[4] |

| Solubility | Predicted to have low solubility in water and higher solubility in polar organic solvents like DMSO and DMF. | The N-oxide may slightly improve aqueous solubility compared to the non-oxidized parent, but the trifluoromethyl and nitro groups, along with the planar aromatic system, suggest overall low water solubility. |

| pKa | The pyrrolic N-H is expected to be weakly acidic. The N-oxide can be protonated under strongly acidic conditions. | General knowledge of azaindole and N-oxide chemistry. |

Spectroscopic Analysis (Anticipated)

The structural features of this compound will give rise to a unique spectroscopic fingerprint. Below are the anticipated features for its key analytical spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 7-azaindole core. The chemical shifts will be influenced by the electron-withdrawing effects of the nitro and trifluoromethyl groups, and the N-oxide functionality. We would anticipate signals in the aromatic region (likely between 7.0 and 9.0 ppm). The pyrrolic N-H proton will likely appear as a broad singlet at a downfield chemical shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show signals for the eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be significantly affected by the substituents.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum will be characterized by a singlet corresponding to the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational bands include:

-

N-H stretch: A broad band around 3200-3400 cm⁻¹ for the pyrrolic N-H.

-

Aromatic C-H stretch: Signals above 3000 cm⁻¹.

-

Asymmetric and Symmetric NO₂ stretch: Strong bands typically in the regions of 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C-F stretches: Strong absorptions in the range of 1000-1350 cm⁻¹.

-

N-O stretch: A band typically around 1200-1300 cm⁻¹.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should provide an accurate mass measurement consistent with the molecular formula C₈H₄F₃N₃O₃. The fragmentation pattern will likely involve the loss of the nitro group and other characteristic fragments of the 7-azaindole core.

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of this compound. These should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of this compound (Proposed)

-

N-Oxidation of 3-(Trifluoromethyl)-7-azaindole:

-

Dissolve 3-(trifluoromethyl)-7-azaindole in a suitable organic solvent (e.g., acetic acid or dichloromethane).

-

Add an oxidizing agent, such as 30% hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA), dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the excess oxidizing agent and work up the reaction to isolate the crude 3-(trifluoromethyl)-7-azaindole-7-oxide.

-

Purify the product by column chromatography or recrystallization.

-

-

Nitration of 3-(Trifluoromethyl)-7-azaindole-7-oxide:

-

Dissolve the purified 3-(trifluoromethyl)-7-azaindole-7-oxide in concentrated sulfuric acid at 0 °C.

-

Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) while maintaining the temperature below 5 °C.

-

Stir the reaction at low temperature for a few hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Purify the crude this compound by column chromatography or recrystallization.

-

Protocol 2: Analytical Characterization

The following workflow outlines the standard procedures for confirming the identity and purity of the synthesized compound.

Caption: A typical workflow for the analytical characterization of the title compound.

Applications in Drug Discovery

The structural motifs present in this compound make it a highly valuable building block for the synthesis of novel drug candidates.

-

Kinase Inhibitors: The 7-azaindole scaffold is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 3 and 4-positions can be further elaborated to target specific pockets in the kinase active site, potentially leading to highly potent and selective inhibitors.

-

Protein Degraders: This compound has been listed as a "Protein Degrader Building Block," suggesting its utility in the design of Proteolysis-Targeting Chimeras (PROTACs).[3] The 7-azaindole core can serve as a warhead that binds to a target protein, and the nitro group could be a synthetic handle to attach a linker connected to an E3 ligase ligand.

-

Agrochemicals: The trifluoromethyl and nitro groups are common in modern agrochemicals due to their ability to enhance efficacy and metabolic stability. This compound could serve as a starting material for the development of new pesticides and herbicides.[5]

Conclusion

This compound is a strategically designed chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique combination of a proven pharmacophore (7-azaindole), an N-oxide for modulating physicochemical properties, and potent electron-withdrawing groups make it an attractive starting material for the synthesis of novel kinase inhibitors, protein degraders, and other biologically active molecules. While detailed experimental data on this specific compound are sparse, this guide provides a solid foundation for its synthesis, characterization, and application based on established chemical principles and data from analogous structures. As the demand for novel and effective therapeutics continues to grow, the importance of such highly functionalized building blocks in accelerating drug discovery programs cannot be overstated.

References

- 1. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound,(CAS# 892414-49-2)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. rsc.org [rsc.org]

- 4. 4-Nitro-3-(trifluoromethyl)aniline 98 393-11-3 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

An In-depth Technical Guide to the Synthesis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

This guide provides a comprehensive overview and detailed protocols for the synthesis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide, a key intermediate in the development of novel therapeutics, particularly kinase inhibitors.[1] The strategic introduction of the nitro and trifluoromethyl groups, coupled with the N-oxide functionality, offers unique electronic and steric properties for molecular scaffolding in drug discovery. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering a scientifically grounded pathway based on established chemical principles and literature precedents.

Introduction: The Significance of Substituted 7-Azaindoles

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere of indole.[2] The presence of the pyridine nitrogen imparts distinct physicochemical properties, such as improved solubility and metabolic stability, which are highly desirable in drug candidates. Functionalization of the 7-azaindole core allows for the fine-tuning of its biological activity. The target molecule, this compound, incorporates three key functionalities:

-

A Trifluoromethyl Group at the 3-position: This group is known to enhance metabolic stability and binding affinity due to its lipophilicity and ability to participate in hydrogen bonding.

-

A Nitro Group at the 4-position: The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the aromatic system and provide a handle for further chemical transformations.

-

An N-oxide at the 7-position: N-oxidation of the pyridine ring activates the nucleus for electrophilic substitution, facilitating the introduction of substituents at the 4-position. It also serves as a key functional group in various biologically active compounds.[3]

Retrosynthetic Analysis and Proposed Synthesis Pathway

A logical retrosynthetic analysis suggests a multi-step synthesis beginning with the construction of the 3-(trifluoromethyl)-7-azaindole core, followed by sequential N-oxidation and nitration.

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis pathway is therefore proposed as a three-step sequence:

-

Step 1: Synthesis of 3-(Trifluoromethyl)-7-azaindole.

-

Step 2: N-Oxidation of 3-(Trifluoromethyl)-7-azaindole to yield 3-(Trifluoromethyl)-7-azaindole-7-oxide.

-

Step 3: Nitration of 3-(Trifluoromethyl)-7-azaindole-7-oxide to afford the final product, this compound.

The overall synthetic workflow is depicted below:

Caption: Proposed three-step synthesis pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(Trifluoromethyl)-7-azaindole

The synthesis of 3-substituted 7-azaindoles can be achieved through various methods. A robust and scalable approach commences from 2-fluoropyridine, which undergoes directed ortho-metalation followed by subsequent reactions to construct the pyrrole ring.[4]

Protocol: The synthesis of 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has been reported, providing a key starting material for the subsequent steps.[4] For the purpose of this guide, it is assumed that this starting material is either commercially available or synthesized according to established literature procedures.

Step 2: N-Oxidation of 3-(Trifluoromethyl)-7-azaindole

The oxidation of the pyridine nitrogen is a critical step. Two well-established methods for the N-oxidation of 7-azaindole are presented below.[5] These protocols are expected to be applicable to the 3-(trifluoromethyl) substituted analogue, although optimization of reaction conditions may be necessary.

Method A: Using Hydrogen Peroxide

This method is advantageous due to the low cost of the oxidant and the generation of water as the only byproduct.

Materials:

-

3-(Trifluoromethyl)-7-azaindole

-

Hydrogen Peroxide (50% aqueous solution)

-

Tetrahydrofuran (THF)

-

n-Hexane

-

Standard laboratory glassware, ice bath

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-(trifluoromethyl)-7-azaindole in THF.

-

Cool the solution to 5°C using an ice bath.

-

While stirring, slowly add 1.2 equivalents of 50% hydrogen peroxide to the reaction mixture.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and continue stirring for 3-5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture by rotary evaporation.

-

Add n-hexane to the concentrated solution to precipitate the product.

-

Collect the resulting solid by filtration, wash with n-hexane, and dry to obtain 3-(Trifluoromethyl)-7-azaindole-7-oxide.

Method B: Using meta-Chloroperoxybenzoic Acid (m-CPBA)

m-CPBA is a widely used and effective oxidizing agent for the formation of N-oxides.

Materials:

-

3-(Trifluoromethyl)-7-azaindole

-

meta-Chloroperoxybenzoic acid (m-CPBA, 70-77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 1 equivalent of 3-(trifluoromethyl)-7-azaindole in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve 1.1-1.5 equivalents of m-CPBA in DCM.

-

Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess m-CPBA.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to isolate 3-(Trifluoromethyl)-7-azaindole-7-oxide.

Step 3: Nitration of 3-(Trifluoromethyl)-7-azaindole-7-oxide

The N-oxide intermediate is now activated for electrophilic aromatic substitution, directing the nitration to the 4-position. A common method for the nitration of pyridine N-oxides involves the use of nitric acid in trifluoroacetic anhydride.[6][7]

Materials:

-

3-(Trifluoromethyl)-7-azaindole-7-oxide

-

Trifluoroacetic anhydride (TFAA)

-

Concentrated nitric acid (HNO₃)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, cool trifluoroacetic anhydride (approximately 10 mL per 17 mmol of substrate) in an ice bath.

-

Slowly add 1 equivalent of 3-(Trifluoromethyl)-7-azaindole-7-oxide to the chilled TFAA with stirring.

-

After stirring for 1 hour at low temperature, add concentrated nitric acid (approximately 2 equivalents) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction mixture to stir at room temperature for 12-24 hours.

-

Monitor the reaction for the consumption of the starting material by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Summary

The following table summarizes the key reactants and expected products for each step of the synthesis. Note that yields for the substituted system may vary and require optimization.

| Step | Starting Material | Key Reagents | Product | Reported Yield (Unsubstituted) |

| 1 | 2-Fluoropyridine and other precursors | Varies based on route | 3-(Trifluoromethyl)-7-azaindole | N/A |

| 2A | 3-(Trifluoromethyl)-7-azaindole | H₂O₂ (50%), THF | 3-(Trifluoromethyl)-7-azaindole-7-oxide | 93.6%[5] |

| 2B | 3-(Trifluoromethyl)-7-azaindole | m-CPBA, DCM | 3-(Trifluoromethyl)-7-azaindole-7-oxide | Not explicitly reported[5] |

| 3 | 3-(Trifluoromethyl)-7-azaindole-7-oxide | HNO₃, TFAA | This compound | N/A |

Conclusion and Future Perspectives

This technical guide outlines a robust and scientifically sound pathway for the synthesis of this compound. The proposed three-step synthesis is based on well-established and referenced chemical transformations. The protocols provided offer a solid foundation for researchers to produce this valuable intermediate. Further optimization of reaction conditions for the specific substituted substrate is recommended to maximize yields and purity. The availability of this synthetic route will undoubtedly facilitate the exploration of novel 7-azaindole derivatives as potential therapeutic agents.

References

- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scribd.com [scribd.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Unraveling the Enigma: A Proposed Mechanistic Framework for 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide

Abstract

This technical guide delineates a putative mechanism of action for the novel small molecule, 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide. Synthesizing data from structurally related compounds and foundational principles of medicinal chemistry, we propose a multi-faceted mechanism centered on kinase inhibition, potentially augmented by nitroreductive bioactivation. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive theoretical framework and a detailed roadmap for experimental validation.

Introduction: Deconstructing a Molecule of Interest

This compound is a complex heterocyclic compound, the structure of which suggests significant potential for biological activity. While direct studies on this specific molecule are not yet prevalent in the public domain, its constituent moieties provide a strong basis for a hypothetical mechanism of action. The molecule can be dissected into four key functional components: the 7-azaindole scaffold, a trifluoromethyl group, a nitro group, and a 7-oxide functional group. Each of these is known to impart specific physicochemical and pharmacological properties. This guide will explore the likely contribution of each component to the overall mechanism of action.

The 7-azaindole core is a well-established "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2] Its ability to form critical hydrogen bonds with the hinge region of the ATP-binding pocket of various kinases makes it an excellent starting point for designing potent and selective inhibitors.[1] The trifluoromethyl group is a common bioisostere for a methyl group, introduced to enhance metabolic stability and increase binding affinity through favorable electrostatic and hydrophobic interactions.[3][4][5] The nitroaromatic group is a known pharmacophore in several antimicrobial and anticancer agents, often acting as a prodrug that undergoes reductive activation in hypoxic environments to generate cytotoxic reactive nitrogen species.[6] The N-oxide functionality can modulate a compound's pharmacokinetic profile, influencing solubility and metabolic fate.[7]

A Dual-Pronged Putative Mechanism of Action

We propose a primary mechanism of action for this compound centered on the inhibition of protein kinases, a class of enzymes frequently dysregulated in cancer and other diseases. A secondary, potentially synergistic, mechanism involving the reductive bioactivation of the nitro group is also hypothesized, particularly in hypoxic tumor microenvironments.

Primary Mechanism: Kinase Inhibition via ATP-Competitive Binding

The 7-azaindole scaffold is the cornerstone of this proposed mechanism. This bicyclic heterocycle mimics the purine core of ATP, enabling it to compete for the ATP-binding site on a wide range of protein kinases.[1][8] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole can act as hydrogen bond acceptors and donors, respectively, forming a bidentate hydrogen bond with the kinase hinge region.[1] This interaction is a hallmark of many clinically approved kinase inhibitors.[1]

The trifluoromethyl group at the 3-position is expected to enhance this inhibitory activity. Its strong electron-withdrawing nature can modulate the electronic properties of the azaindole ring, potentially increasing the acidity of the pyrrole N-H and strengthening its hydrogen bond donation to the kinase hinge. Furthermore, the lipophilicity of the CF3 group can promote hydrophobic interactions within the ATP-binding pocket, contributing to a higher binding affinity.[5]

The 4-nitro group, also a potent electron-withdrawing group, would further influence the electronic landscape of the azaindole core, potentially impacting binding affinity. The 7-oxide modification could enhance the compound's solubility and bioavailability, while also potentially influencing the orientation of the molecule within the binding pocket.

Figure 1: Proposed kinase inhibition pathway.

Secondary Mechanism: Reductive Bioactivation and Oxidative Stress

The presence of a nitroaromatic group suggests a second, conditional mechanism of action. In hypoxic environments, such as those found in solid tumors, nitroreductase enzymes can reduce the nitro group of the compound.[6] This reduction can lead to the formation of highly reactive nitroso and hydroxylamine intermediates, and potentially the release of reactive nitrogen species (RNS) like nitric oxide (NO) and superoxide.[6]

These reactive species can induce cellular damage through multiple pathways, including DNA damage, lipid peroxidation, and protein modification, ultimately leading to apoptotic cell death. This mechanism would be particularly effective against cancer cells in the poorly vascularized regions of a tumor, which are often resistant to conventional therapies.

Figure 2: Proposed reductive bioactivation pathway in hypoxic cells.

Experimental Validation Roadmap

A rigorous experimental plan is required to validate this dual-mechanism hypothesis. The following sections outline a series of proposed experiments, from initial screening to in-depth mechanistic studies.

Kinase Inhibition Profiling

Objective: To identify the primary kinase targets of this compound and determine its potency and selectivity.

Methodology:

-

Broad-Spectrum Kinase Panel Screen:

-

Protocol: Perform an in vitro kinase assay against a large, commercially available panel of kinases (e.g., >400 kinases). The compound should be tested at a fixed concentration (e.g., 1 or 10 µM) to identify initial hits. The assay typically measures the phosphorylation of a substrate by a given kinase in the presence and absence of the inhibitor.

-

Rationale: This initial screen will provide a broad overview of the compound's kinase selectivity profile and identify the most promising kinase families for further investigation.

-

-

IC50 Determination for Lead Kinase Targets:

-

Protocol: For the most promising kinase hits from the panel screen, determine the half-maximal inhibitory concentration (IC50) using a dose-response assay. This involves incubating the kinase with varying concentrations of the compound and measuring the resulting inhibition of kinase activity.

-

Rationale: IC50 values will provide a quantitative measure of the compound's potency against specific kinases, allowing for comparison with known inhibitors.

-

Table 1: Hypothetical Kinase Inhibition Data

| Kinase Target | IC50 (nM) of Test Compound | IC50 (nM) of Control Inhibitor |

| Kinase A | 50 | 25 |

| Kinase B | 250 | 100 |

| Kinase C | >10,000 | 50 |

| Kinase D | 75 | 40 |

Cellular Assays for Antiproliferative Activity

Objective: To assess the compound's ability to inhibit the growth of cancer cell lines and to correlate this activity with the identified kinase targets.

Methodology:

-

MTT/MTS Cell Viability Assay:

-

Protocol: Culture a panel of cancer cell lines, including those known to be dependent on the kinases identified in the in vitro screens. Treat the cells with a range of concentrations of the compound for 72 hours. Cell viability is then assessed using a colorimetric assay such as MTT or MTS, which measures mitochondrial metabolic activity.

-

Rationale: This assay will determine the compound's general cytotoxicity and antiproliferative effects across different cancer types.

-

-

Target Engagement and Pathway Modulation (Western Blotting):

-

Protocol: Treat selected cancer cell lines with the compound at concentrations around its IC50 for cell viability. Lyse the cells and perform Western blotting to assess the phosphorylation status of the direct kinase target and key downstream effector proteins.

-

Rationale: This experiment will confirm that the compound is engaging its intended target within the cell and modulating the relevant signaling pathway.

-

Figure 3: Proposed experimental workflow for mechanistic validation.

Investigating the Role of the Nitro Group

Objective: To determine if the nitro group contributes to the compound's activity through reductive bioactivation.

Methodology:

-

Hypoxia-Specific Cytotoxicity Assay:

-

Protocol: Compare the cytotoxicity of the compound in cancer cell lines cultured under normoxic (21% O2) and hypoxic (1% O2) conditions.

-

Rationale: A significant increase in cytotoxicity under hypoxic conditions would strongly suggest that the nitro group is being reductively activated.

-

-

Nitric Oxide Detection Assay:

-

Protocol: Treat cells with the compound under hypoxic conditions and measure the intracellular production of nitric oxide using a fluorescent probe such as DAF-FM diacetate.

-

Rationale: Direct detection of NO would provide strong evidence for the proposed reductive bioactivation pathway.

-

Conclusion and Future Directions

The proposed dual mechanism of action for this compound, centered on kinase inhibition and augmented by hypoxia-activated cytotoxicity, presents a compelling hypothesis for its potential as a novel therapeutic agent. The experimental roadmap outlined in this guide provides a clear path to validating this hypothesis and elucidating the compound's full therapeutic potential. Future studies should focus on identifying the specific kinase(s) targeted with high affinity, exploring the structure-activity relationships of the different functional groups, and ultimately, evaluating the compound's efficacy in in vivo models of cancer. The unique combination of a proven kinase inhibitor scaffold with a hypoxia-activated functional group could lead to the development of a new class of targeted therapies with enhanced efficacy in the challenging tumor microenvironment.

References

- 1. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Literature review of 7-azaindole N-oxide derivatives

An In-depth Technical Guide to the Synthesis, Reactivity, and Applications of 7-Azaindole N-Oxide Derivatives

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif, forming the core of numerous biologically active compounds and functional materials.[1] Its strategic functionalization is a cornerstone of modern medicinal and materials chemistry. This technical guide provides an in-depth review of 7-azaindole N-oxide derivatives, a class of versatile intermediates that unlock unique pathways for molecular elaboration. We will explore the causal mechanisms behind their synthesis, delve into their distinct reactivity profiles—particularly in metal-catalyzed cross-coupling reactions—and present detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of 7-azaindole N-oxides for the design and synthesis of novel molecules.

The Strategic Importance of the 7-Azaindole Core

7-Azaindole, or 1H-pyrrolo[2,3-b]pyridine, has garnered significant interest in drug discovery due to its role as a bioisostere for indole.[2] This structural similarity allows it to interact with a wide range of biological targets. Consequently, 7-azaindole derivatives have been successfully developed as kinase inhibitors, cytotoxic agents for cancer therapy, and modulators of various receptors.[3][4][5] The development of elegant and efficient synthetic methods for the functionalization of the 7-azaindole template remains an active and critical area of research.[6]

The introduction of an N-oxide functionality on the pyridine nitrogen atom profoundly alters the electronic landscape of the molecule. This modification serves two primary purposes: it activates the pyridine ring for subsequent functionalization and provides a handle for unique, regioselective transformations that are often difficult to achieve with the parent heterocycle.

Synthesis of 7-Azaindole N-Oxide: A Comparative Protocol Analysis

The conversion of 7-azaindole to its N-oxide is the gateway to its specialized chemistry. The choice of oxidant and reaction conditions is critical for achieving high yields and purity. Here, we present two robust protocols for this transformation.

Causality of Reagent Choice:

-

Hydrogen Peroxide (H₂O₂): This is a cost-effective and environmentally benign "green" oxidant. The reaction is typically straightforward, but control of temperature is crucial to prevent over-oxidation or decomposition. It is often preferred for larger-scale syntheses due to its low cost and the simple workup procedure.[6]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): A widely used and highly effective oxidant for N-oxidation of heteroaromatics.[3] It often provides cleaner reactions and is less sensitive to reaction temperature than H₂O₂. However, it is more expensive, and the workup requires a quenching step to remove the m-chlorobenzoic acid byproduct.

Data Summary: N-Oxidation of 7-Azaindole

| Parameter | Method 1: Hydrogen Peroxide | Method 2: m-CPBA |

| Oxidizing Agent | Hydrogen Peroxide (50% aq.) | meta-Chloroperoxybenzoic acid (m-CPBA) |

| Solvent | Tetrahydrofuran (THF) | Dichloromethane (DCM) |

| Molar Ratio (Substrate:Oxidant) | 1 : 1.2 | 1 : 1.1–1.5 |

| Temperature | 5°C to Room Temperature | 0°C to Room Temperature |

| Reaction Time | 3 hours | 2–4 hours |

| Reported Yield | 93.6%[6] | Method is widely applicable[6] |

Experimental Protocol 1: N-Oxidation using Hydrogen Peroxide[6]

-

Materials:

-

7-Azaindole

-

Hydrogen Peroxide (50% aqueous solution)

-

Tetrahydrofuran (THF)

-

n-Hexane

-

Standard laboratory glassware, ice bath

-

-

Procedure:

-

In a round-bottom flask, dissolve 7-azaindole (1.0 eq, e.g., 12.6 g, 0.102 mol) in THF (e.g., 120 mL).

-

Cool the solution to 5°C using an ice bath.

-

While stirring vigorously, slowly add 50% hydrogen peroxide (1.2 eq, e.g., 6.1 g, 0.122 mol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Monitor reaction completion by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the mixture via rotary evaporation to a volume of approximately 30 mL.

-

Add n-hexane (e.g., 60 mL) to the concentrate to precipitate the product.

-

Collect the pale solid by vacuum filtration, washing the filter cake with fresh n-hexane.

-

Dry the solid to obtain 7-azaindole N-oxide.

-

Experimental Protocol 2: N-Oxidation using m-CPBA[6]

-

Materials:

-

7-Azaindole

-

m-CPBA (70-77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 7-azaindole (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve m-CPBA (1.1–1.5 eq) in DCM.

-

Slowly add the m-CPBA solution to the 7-azaindole solution over 30-60 minutes, maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ to quench excess peracid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., eluting with a gradient of methanol in dichloromethane) to isolate pure 7-azaindole N-oxide.

-

Caption: General workflow for the synthesis of 7-azaindole N-oxide.

Product Characterization Data: 7-Azaindole N-oxide

| Analysis | Data | Reference |

| Molecular Formula | C₇H₆N₂O | [7] |

| Molecular Weight | 134.14 g/mol | [7] |

| Appearance | Pale solid | [6] |

| Melting Point | 102-118 °C (as hemihydrate) |

The Unique Reactivity of 7-Azaindole N-Oxide

The N-oxide functionality acts as a powerful directing group and internal oxidant, enabling a range of transformations that are otherwise challenging. The lone pairs on the oxygen atom can coordinate to metal centers, while the electron-withdrawing nature of the N-O bond activates specific positions on the ring for nucleophilic attack or C-H functionalization.

N-Oxide as a Directing Group in Pd-Catalyzed C-H Arylation

A key application of 7-azaindole N-oxide is in directing palladium-catalyzed C-H functionalization. The N-oxide group can steer arylation to specific sites on the pyridine ring, a transformation that is difficult to control on the parent heterocycle.

Mechanistic Insight: In reactions such as the Heck arylation of N-vinyl-7-azaindole, the N-oxide (AINO) derivative induces a complete switch in regioselectivity from the α- to the β-position of the vinyl group.[4] This is rationalized by the formation of a stable, six-membered metallocyclic π-complex intermediate involving the palladium catalyst, the N-oxide oxygen, and the vinyl group. This contrasts with the five-membered intermediate formed in the absence of the N-oxide, which leads to α-arylation.[4] This demonstrates the profound ability of the N-oxide to control reaction pathways by stabilizing specific transition states.

Caption: N-Oxide activation switches the Heck reaction pathway.

Furthermore, direct arylation at the C6 position of the 7-azaindole ring system can be achieved using the N-oxide to direct the palladium catalyst.[8] This regioselectivity is a powerful tool for building molecular complexity.

Role as a Ligand and Promoter in Cu-Catalyzed N-Arylation

In Chan-Evans-Lam (CEL) type couplings, 7-azaindole N-oxide (7-AINO) serves a dual role. It not only acts as a substrate for N-arylation but also functions as a ligand that promotes the catalytic cycle.[9] Studies have shown that a Cu(II)-7-AINO complex is a key reaction intermediate.[9][10] This complex, in the presence of a fluoride source, forms the catalytically active species for the N-arylation of various nucleophiles.[10] This highlights the ability of the N-oxide to participate directly in the catalytic machinery, enhancing reaction efficiency.

Precursor for Pyridine Ring Functionalization

The N-oxide is a versatile precursor for introducing substituents onto the pyridine ring. For instance, treatment with phosphorus oxyhalides (POX₃) can introduce a halogen atom at the 4-position, which can then be displaced by various nucleophiles.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 7-aza-1H-indole N-oxide | C7H6N2O | CID 21959097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]

The Rise of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted 7-Azaindoles

Abstract

The 7-azaindole core, a bioisosteric analog of indole, has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly in the realm of kinase inhibition. Its unique electronic properties and ability to form critical hydrogen bond interactions have cemented its role in numerous approved drugs and clinical candidates. This technical guide provides an in-depth exploration of the discovery and historical evolution of substituted 7-azaindoles. We will delve into the initial syntheses of the parent heterocycle and trace the development of sophisticated synthetic strategies that have enabled the precise functionalization of this core. By examining the causality behind key experimental choices and highlighting landmark drug discoveries, this paper offers researchers, scientists, and drug development professionals a comprehensive understanding of this critical pharmacophore.

Introduction: The 7-Azaindole Scaffold - A Bioisostere of Strategic Importance

The 7-azaindole, or 1H-pyrrolo[2,3-b]pyridine, is a bicyclic heterocycle where a nitrogen atom replaces the C7 carbon of an indole ring. This seemingly minor structural alteration imparts significant changes in physicochemical properties, including polarity, hydrogen bonding capability, and metabolic stability, making it an attractive bioisostere for the indole nucleus.[1] The pyridine nitrogen introduces a hydrogen bond acceptor, while the pyrrolic N-H group acts as a hydrogen bond donor. This dual functionality is particularly crucial for its interaction with the hinge region of protein kinases, a feature that has been exploited in the design of numerous ATP-competitive inhibitors.[2][3]

The significance of the 7-azaindole scaffold is underscored by its presence in a growing number of therapeutic agents.[1][4] Perhaps the most notable example is Vemurafenib (Zelboraf®), a B-RAF kinase inhibitor approved for the treatment of melanoma.[2][5] The discovery of Vemurafenib is a landmark case of fragment-based drug discovery, where the simple 7-azaindole fragment was elaborated into a potent and selective therapeutic.[3] This success has spurred immense interest, leading to the registration of over 100,000 chemical structures containing the 7-azaindole framework in scientific databases.[3][6]

Early Discovery and Synthesis of the Parent Core

The journey of the 7-azaindole scaffold began decades before its therapeutic potential was fully realized. The first synthesis of the parent compound was reported in the mid-20th century. One of the early, notable methods was the Madelung cyclization of 2-formamido-3-picoline.[7] This classical indole synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative at high temperatures using a strong base. While effective for the parent system, the harsh reaction conditions limited its applicability for the synthesis of more complex, functionalized derivatives required for drug discovery programs.

Another foundational approach involved the Chichibabin reaction, exemplified by the condensation of 2-fluoro-3-picoline with benzonitrile mediated by lithium diisopropylamide (LDA) to form 2-phenyl-7-azaindole.[8] These early methods, while historically significant, often suffered from low yields, poor functional group tolerance, and a lack of regiocontrol, necessitating the development of more versatile and robust synthetic strategies.

The Evolution of Synthetic Strategies for Substitution

The true value of the 7-azaindole scaffold in drug development lies in the ability to strategically introduce a variety of substituents at different positions of the bicyclic core. This allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetics. The evolution of synthetic chemistry has provided a powerful toolkit for the regioselective functionalization of the 7-azaindole nucleus.

Building the Core: Modern Cyclization Strategies

Modern synthetic chemistry has focused on developing milder and more versatile methods for constructing the substituted 7-azaindole core from pyridine-based precursors.

-

Palladium-Catalyzed Cross-Coupling and Cyclization: A highly efficient and widely adopted strategy involves a two-step sequence starting from readily available 2-amino-3-halopyridines. The first step is typically a Sonogashira coupling with a terminal alkyne to introduce the precursor for the pyrrole ring. The subsequent intramolecular cyclization, often promoted by a base like potassium tert-butoxide, furnishes the 2-substituted 7-azaindole.[9] This approach is highly modular, allowing for the introduction of a wide variety of substituents at the C2 position. The use of 18-crown-6 has been shown to facilitate the C-N cyclization step, improving yields and reaction efficiency.[9]

-

Domino Reactions: More recently, one-pot domino reactions have been developed to streamline the synthesis. For instance, a novel method utilizes the reaction between 2-fluoro-3-methylpyridine and various arylaldehydes. The choice of the alkali-amide base was found to be critical for selectivity, with KN(SiMe3)2 favoring the formation of 7-azaindoles and LiN(SiMe3)2 leading to the corresponding 7-azaindolines.[10]

Post-Functionalization of the Pre-formed Core

Direct functionalization of the pre-formed 7-azaindole ring is a powerful strategy for late-stage diversification, which is crucial in lead optimization.

-

Directed ortho-Metalation (DoM): DoM has emerged as a dominant methodology for achieving regioselectivity.[11] By installing a directed metalation group (DMG), such as a carbamoyl group, on one of the ring nitrogens, it is possible to direct a strong base (typically an organolithium reagent) to deprotonate an adjacent carbon, which can then be quenched with an electrophile. A sophisticated "directed metalation-group dance" strategy has been reported where a carbamoyl group is first used to direct functionalization at C6 (when attached to N7), and then catalytically "danced" to N1 to direct a subsequent functionalization at C2.[11][12] This allows for iterative and controlled functionalization of the scaffold.

-

C-H Functionalization: Direct C-H functionalization reactions represent an atom-economical and increasingly popular approach. Palladium-catalyzed direct arylation of the pyridine ring at the C6 position has been achieved using N-oxide derivatives of 7-azaindole.[13] Furthermore, iodine-catalyzed methods have been developed for the regioselective C-3 chalcogenation (sulfenylation, selenylation) of NH-free 7-azaindoles, providing access to a diverse range of derivatives.[14]

| Position | Methodology | Key Features | References |

| C2 | Pd-catalyzed coupling/cyclization | Modular, versatile for 2-substitution | |

| C3 | Iodine-catalyzed chalcogenation | Direct C-H functionalization, NH-free | |

| C4 | Nucleophilic aromatic substitution | Requires activated precursors (e.g., 4-chloro) | [15] |

| C5 | Halogenation followed by cross-coupling | Key for synthesizing melatoninergic ligands | [16] |

| C6 | Directed ortho-metalation (DoM) | High regioselectivity with DMG | [11][12] |

| C6 | Pd-catalyzed C-H arylation | Requires N-oxide activation | [13] |

Table 1: Comparison of Methodologies for Regioselective Functionalization of 7-Azaindole.

Landmark Substituted 7-Azaindoles in Drug Development

The synthetic accessibility of substituted 7-azaindoles has led to their incorporation into a multitude of drug candidates targeting various diseases, most prominently cancer.[17][18][19][20][21][22]

-

Vemurafenib (PLX4032, Zelboraf®): As the archetypal 7-azaindole drug, Vemurafenib selectively inhibits the BRAF(V600E) mutant kinase.[5] Its 7-azaindole core forms two crucial hydrogen bonds with the kinase hinge region (Cys532 and Gln530), anchoring the molecule in the ATP-binding pocket.[23] The discovery originated from a fragment-based screen that identified the core 7-azaindole scaffold, which was then optimized through structure-based design to yield the final drug.[24]

-

SU5416 (Semaxanib): One of the earlier examples of a 7-azaindole derivative in clinical development was SU5416, an inhibitor of the Vascular Endothelial Growth Factor Receptor (VEGFR), specifically Flk-1/KDR.[25][26] Although its development was discontinued for certain indications, it demonstrated the potential of this scaffold in targeting angiogenesis and paved the way for future kinase inhibitors.[27][28]

-

Aurora Kinase Inhibitors (GSK1070916): The 7-azaindole scaffold has been successfully employed to develop potent and selective inhibitors of Aurora kinases, which are critical regulators of mitosis and are often overexpressed in cancers. GSK1070916 emerged as a potent, ATP-competitive inhibitor of Aurora B, demonstrating the versatility of the scaffold beyond BRAF.[29]

Detailed Experimental Protocol: A Representative Synthesis

To provide a practical context, the following section details a representative, two-step synthesis of a 2-substituted 7-azaindole, a common motif in kinase inhibitors. This protocol is based on the widely used Sonogashira coupling followed by base-mediated cyclization.

Synthesis of 2-Phenyl-7-azaindole

Step 1: Sonogashira Coupling of 2-Amino-3-iodopyridine with Phenylacetylene

-

Rationale: This step constructs the key C-C bond that will form the C2-C3 bond of the pyrrole ring. The Sonogashira reaction is a reliable and high-yielding cross-coupling reaction for this purpose. A copper(I) co-catalyst is typically used to facilitate the reaction.

-

Materials:

-

2-Amino-3-iodopyridine (1.0 eq)

-

Phenylacetylene (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (TEA) (solvent and base)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

To a dry, nitrogen-flushed flask, add 2-amino-3-iodopyridine, Pd(PPh3)2Cl2, and CuI.

-

Add degassed triethylamine via syringe.

-

Add phenylacetylene dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 60 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction to room temperature and filter off the triethylammonium iodide salt.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 2-amino-3-(phenylethynyl)pyridine.

-

Step 2: Base-Mediated Intramolecular Cyclization

-

Rationale: The 5-endo-dig cyclization is promoted by a strong, non-nucleophilic base. Potassium tert-butoxide is ideal as it is sufficiently basic to deprotonate the amino group, initiating the nucleophilic attack on the alkyne, without competing side reactions. Toluene is a suitable high-boiling, aprotic solvent.

-

Materials:

-

2-Amino-3-(phenylethynyl)pyridine (1.0 eq)

-

Potassium tert-butoxide (KOtBu) (2.0 eq)

-

Toluene (anhydrous)

-

Nitrogen or Argon atmosphere

-

-

Procedure:

-

Dissolve 2-amino-3-(phenylethynyl)pyridine in anhydrous toluene in a dry, nitrogen-flushed flask.

-

Add potassium tert-butoxide portion-wise to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approx. 110 °C) and monitor by TLC or LC-MS (typically 2-4 hours).

-

Cool the reaction to room temperature and quench carefully by the slow addition of water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford pure 2-phenyl-7-azaindole.

-

Conclusion and Future Outlook

The discovery and development of substituted 7-azaindoles represent a remarkable journey from a chemical curiosity to a cornerstone of modern medicinal chemistry. The scaffold's unique ability to mimic the indole core while offering distinct electronic and hydrogen-bonding properties has solidified its status as a privileged fragment, particularly in kinase inhibitor design. Early, harsh synthetic methods have given way to a sophisticated arsenal of regioselective, high-yielding reactions, including powerful cross-coupling, directed metalation, and C-H functionalization strategies. These advancements have not only facilitated the discovery of blockbuster drugs like Vemurafenib but have also enabled the systematic exploration of chemical space around the core, leading to inhibitors for a wide array of protein targets.[30]

Looking ahead, the field is likely to see continued innovation in synthetic methodology. The development of even more efficient, sustainable, and late-stage functionalization techniques will be paramount for rapidly generating diverse compound libraries. Furthermore, as our understanding of complex biological systems deepens, the 7-azaindole scaffold will undoubtedly be applied to new target classes beyond kinases, further expanding its therapeutic impact. Its proven track record and synthetic tractability ensure that the 7-azaindole core will remain a highly valuable and enduring scaffold in the ongoing quest for novel therapeutics.

References

- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]

- 4. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 [organic-chemistry.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines - Google Patents [patents.google.com]

- 17. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of novel 7-azaindoles as PDK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. aacrjournals.org [aacrjournals.org]

- 26. SU5416 is a potent and selective inhibitor of the vascular endothelial growth factor receptor (Flk-1/KDR) that inhibits tyrosine kinase catalysis, tumor vascularization, and growth of multiple tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. medkoo.com [medkoo.com]

- 28. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]

- 29. aacrjournals.org [aacrjournals.org]

- 30. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. | Semantic Scholar [semanticscholar.org]

Spectroscopic Data Analysis of 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide (NMR, LCMS)

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 4-Nitro-3-(trifluoromethyl)-7-azaindole-7-oxide is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics.[1] Its complex structure, featuring a trifluoromethyl group, a nitro group, and an N-oxide on the 7-azaindole core, presents a unique analytical challenge. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and liquid chromatography-mass spectrometry (LCMS) data essential for the unambiguous structural confirmation and purity assessment of this compound. By integrating ¹H, ¹⁹F, and ¹³C NMR with high-resolution mass spectrometry, we present a self-validating analytical workflow, ensuring the highest degree of scientific integrity for researchers in drug development.

Introduction to the Analytical Challenge

The 7-Azaindole Scaffold: A Privileged Structure

The 7-azaindole scaffold, a structural isomer of indole, is a "privileged" motif in medicinal chemistry. Its ability to act as a versatile hydrogen bond donor and acceptor allows it to mimic the purine base adenine, enabling potent interactions with a multitude of biological targets, particularly protein kinases.[2][3] The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic properties.

Structural Features and Their Spectroscopic Implications

The title compound, this compound, is densely functionalized. Each group imparts distinct electronic effects that are directly observable through spectroscopic techniques:

-

7-Azaindole Core: Forms the foundational aromatic proton and carbon framework.

-

Trifluoromethyl (-CF3) Group: A strong electron-withdrawing group and a unique NMR handle for ¹⁹F spectroscopy. It significantly influences the chemical shifts of adjacent nuclei.[4]

-

Nitro (-NO2) Group: Another powerful electron-withdrawing substituent that dramatically deshields ortho and para positions within the aromatic system.[4]

-

N-Oxide Moiety: Modulates the electronic character of the pyridine ring and provides a highly characteristic fragmentation signature in mass spectrometry.[5][6][7]

Objectives of This Guide

This document aims to:

-

Provide a detailed interpretation of the ¹H, ¹⁹F, and ¹³C NMR spectra.

-

Elucidate the characteristic LCMS fragmentation pattern, focusing on diagnostic ions.

-

Present standardized, field-proven protocols for data acquisition.

-

Demonstrate how these orthogonal techniques create a self-validating system for structural verification.

Molecular Structure and Physicochemical Properties

The unambiguous assignment of spectroscopic signals begins with a clear understanding of the molecular structure and its numbering convention.

Diagram 1: Molecular Structure and Numbering

Caption: Structure of this compound.

| Property | Value | Source |

| CAS Number | 892414-49-2 | [8][9] |

| Molecular Formula | C₈H₄F₃N₃O₃ | [1][8] |

| Molecular Weight | 247.13 g/mol | [1][8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, a combination of ¹H, ¹⁹F, and ¹³C NMR provides a complete picture of the molecular framework.

¹H NMR Spectroscopy: Mapping the Aromatic Protons

The ¹H NMR spectrum reveals three distinct signals in the aromatic region, corresponding to the protons at the C2, C5, and C6 positions. The potent electron-withdrawing effects of the -NO₂ and -CF₃ groups, combined with the influence of the N-oxide, result in a highly deshielded spectrum.

-

H5 Proton: This proton is ortho to the strongly electron-withdrawing nitro group, causing it to resonate at the furthest downfield position. It appears as a doublet due to coupling with H6.

-

H6 Proton: This proton is deshielded by the adjacent N-oxide and experiences coupling with H5, resulting in a doublet.

-

H2 Proton: Located on the five-membered pyrrole ring, this proton is adjacent to the -CF₃ group and appears as a singlet, as it lacks vicinal proton neighbors.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 (N-H) | > 12.0 | Broad Singlet | - | Acidic pyrrole proton |

| H5 | 8.80 - 8.95 | Doublet (d) | ~6.0 | Ortho to -NO₂ group |

| H6 | 8.60 - 8.75 | Doublet (d) | ~6.0 | Influenced by N-oxide |

| H2 | 8.40 - 8.55 | Singlet (s) | - | Adjacent to -CF₃ group |

¹⁹F NMR Spectroscopy: The Trifluoromethyl Signature

¹⁹F NMR is an exceptionally sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[10]

-

-CF₃ Group: The three equivalent fluorine atoms of the trifluoromethyl group give rise to a single, sharp signal. In the absence of other fluorine atoms, this signal appears as a singlet. Its chemical shift is characteristic of a -CF₃ group attached to an aromatic system.[11]

Table 2: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆, CFCl₃ ref)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| C3-CF₃ | -60 to -65 | Singlet (s) | Typical range for an Ar-CF₃ group.[12] |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides a full count of the carbon environments and reveals crucial information through carbon-fluorine couplings.

-

Quaternary Carbons (C3, C3a, C4, C7a): These carbons will appear as signals with lower intensity. C3 and C4 will be significantly deshielded due to the attached electron-withdrawing groups.

-

Methine Carbons (C2, C5, C6): These signals will be more intense due to the Nuclear Overhauser Effect (NOE) from attached protons.

-

C-F Coupling: The most informative feature is the coupling between carbon and fluorine. The C3 signal will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The -CF₃ carbon itself will also be a prominent quartet with a large coupling constant (~270 Hz).

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Rationale |

| C4 | ~148 | s | Attached to -NO₂ group |

| C6 | ~142 | s | Attached to N-oxide |

| C7a | ~140 | s | Bridgehead carbon |

| C5 | ~128 | s | Aromatic CH |

| CF₃ | ~123 | Quartet (¹JCF ≈ 272 Hz) | Characteristic trifluoromethyl carbon |

| C2 | ~120 | q (³JCF ≈ 3-5 Hz) | Pyrrole CH, weak coupling to F |

| C3a | ~118 | s | Bridgehead carbon |

| C3 | ~115 | Quartet (²JCF ≈ 32 Hz) | Attached to -CF₃ group |

Experimental Protocol: NMR Data Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.[2]

Diagram 2: NMR Experimental Workflow

Caption: Standardized workflow for NMR analysis.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound.

-